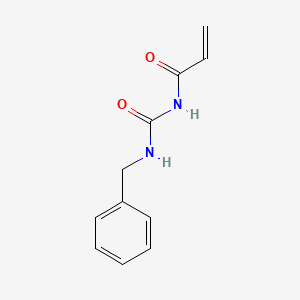

1-Benzyl-3-(prop-2-enoyl)urea

Description

Historical and Contemporary Approaches to Urea (B33335) Synthesis in Organic Chemistry

The preparation of urea derivatives has evolved significantly from early methods to more sophisticated and safer modern techniques. nih.gov Traditionally, syntheses relied on highly reactive and often hazardous reagents. rsc.org Contemporary approaches focus on improving safety, efficiency, and environmental compatibility. nih.govrsc.org

The reaction of amines with phosgene (B1210022) (COCl₂) has been a long-standing method for synthesizing ureas. nih.gov This process typically proceeds through an isocyanate intermediate, which then reacts with another amine to form the urea linkage. nih.govwikipedia.org While effective, the extreme toxicity of gaseous phosgene presents significant handling challenges and safety risks. wikipedia.orgwikipedia.org

To mitigate these dangers, triphosgene (B27547), a solid and easier-to-handle crystalline compound, was developed as a safer substitute. commonorganicchemistry.comnih.gov Triphosgene serves as an in situ source of phosgene under reaction conditions, allowing for the synthesis of both symmetrical and unsymmetrical ureas without the need to handle the hazardous gas directly. commonorganicchemistry.comnih.gov The reaction of an amine with triphosgene generates an isocyanate intermediate, which can then be coupled with a second amine to yield an unsymmetrical urea. nih.gov

Table 1: Comparison of Phosgene and Triphosgene in Urea Synthesis

| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |

| Physical State | Toxic Gas | Crystalline Solid |

| Handling | Requires specialized equipment and extreme caution | Safer and easier to handle |

| Mechanism | Reacts with amines to form isocyanate intermediates | Decomposes in situ to phosgene |

| Application | Industrial scale synthesis | Laboratory and industrial synthesis, especially for unsymmetrical ureas |

This table summarizes the key differences between phosgene and its solid surrogate, triphosgene, for the synthesis of ureas.

The most direct and widely used method for preparing unsymmetrical ureas is the coupling of an isocyanate with an amine. wikipedia.orgcommonorganicchemistry.com This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like DMF, THF, or DCM, without the need for a base. commonorganicchemistry.comresearchgate.net The high reactivity of the isocyanate group towards nucleophilic attack by the amine makes this a reliable and high-yielding transformation. researchgate.netresearchgate.net

This method's versatility allows for the synthesis of a vast array of substituted ureas by simply varying the isocyanate and amine coupling partners. rsc.orgrsc.org The isocyanates themselves can be generated from various precursors, including the Curtius rearrangement of acyl azides or the Hofmann rearrangement of primary amides. organic-chemistry.orgrsc.org

In response to the need for greener and more sustainable chemical processes, the use of carbon dioxide (CO₂) as a C1 building block for urea synthesis has gained significant attention. rsc.orgnih.gov This approach avoids toxic reagents like phosgene and utilizes an abundant, non-toxic, and renewable carbon source. nih.gov

These reactions typically require a catalyst to facilitate the dehydrative coupling of amines and CO₂. nih.gov Various catalytic systems have been developed, including those based on oxovanadium(V) compounds, which can effectively promote the formation of ureas from amines and CO₂ under ambient pressure. nih.govrsc.org Other systems may utilize ionic liquids or other promoters. nih.gov Recent advancements have also explored the electrosynthesis of urea from CO₂ and nitrate, representing a cutting-edge, sustainable alternative to traditional methods. nih.govacs.org A key challenge in these processes is the removal of water, which can deactivate the catalyst; this has been addressed by using silylated amines to generate inert siloxane byproducts instead of water. nih.gov

Properties

IUPAC Name |

N-(benzylcarbamoyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-10(14)13-11(15)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIUYHJLQXOYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Prop 2 Enoyl Urea and Its Structural Analogues

Targeted Synthesis of 1-Benzyl-3-(prop-2-enoyl)urea

Strategies for Suppressing Symmetrical Urea (B33335) Byproduct Formation

The formation of symmetrical ureas is a common challenge in the synthesis of unsymmetrical ureas like this compound. These byproducts arise when two molecules of the same amine or isocyanate react with the coupling agent. Several strategies can be employed to minimize their formation.

One effective method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as coupling agents. researchgate.netias.ac.in The reaction between a carboxylic acid (in this case, acrylic acid or a derivative) and a carbodiimide (B86325) forms a highly reactive O-acylisourea intermediate. researchgate.netias.ac.in This intermediate can then react with an amine (benzylamine) to form the desired N-acylurea. However, the O-acylisourea can undergo an intramolecular O-to-N acyl migration to form a stable N-acylurea byproduct, which can be difficult to separate from the final product. researchgate.netias.ac.in

To suppress this side reaction, several approaches can be taken:

Use of Additives: The addition of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), can intercept the O-acylisourea intermediate to form a more reactive acylpyridinium species. This species then readily reacts with the desired amine, outcompeting the intramolecular rearrangement and minimizing the formation of the N-acylurea byproduct. researchgate.net

Control of Reaction Conditions: Temperature and pH play a crucial role in controlling the reaction pathway. Lower temperatures and acidic pH have been shown to significantly suppress the formation of the N-acylurea side product in carbodiimide-mediated reactions. rsc.org For instance, reducing the temperature from 21°C to 5°C can increase the selectivity for the desired anhydride (B1165640) intermediate over the N-acylurea byproduct. rsc.org

Choice of Reagents and Solvents: The selection of the carbodiimide and solvent system can influence the reaction outcome. For example, the use of water-soluble carbodiimides can facilitate different reaction kinetics and product distributions. ias.ac.inresearchgate.net The solvent's dielectric constant can also affect the stability of the O-acylisourea intermediate. ias.ac.in

Sequential Reagent Addition: A controlled order of addition of the reagents can be critical. Preparing an intermediate such as an acyl isocyanate from the reaction of a primary amide with oxalyl chloride, and then reacting it with the desired amine in a subsequent step, can provide a cleaner route to unsymmetrical ureas. organic-chemistry.orgthieme-connect.com

A plausible synthetic route to this compound, analogous to the synthesis of N-acryloylbutylurea, involves the reaction of benzylurea (B1666796) with β-chloropropionyl chloride, followed by elimination of HCl using a base like triethylamine. google.com

| Step | Reactants | Reagent/Conditions | Product | Purpose |

| 1 | Benzylurea, β-chloropropionyl chloride | Toluene, 80°C | N-(3-chloropropanoyl)-N'-benzylurea | Acylation of benzylurea |

| 2 | N-(3-chloropropanoyl)-N'-benzylurea | Triethylamine, Acetone, 40°C | This compound | Elimination to form the acryloyl group |

Derivatization Strategies and Analogous Compound Synthesis for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound like this compound. These studies involve the systematic synthesis and evaluation of a series of structurally related analogues to identify the key molecular features responsible for the desired pharmacological effect. For urea derivatives, particularly those with potential as kinase inhibitors or antitumor agents, derivatization strategies often focus on several key regions of the molecule. asianpubs.orgresearchgate.netnih.govresearchgate.net

Modification of the Benzyl (B1604629) Group: The benzyl moiety offers a prime site for modification. Introducing various substituents on the phenyl ring can probe the effects of electronics (electron-donating or electron-withdrawing groups) and sterics on biological activity. For example, in studies of N-benzyl-N'-(substituted)phenylureas as antitumor agents, various substitutions on the benzyl group were explored to enhance inhibitory activity against kinases like EGFR and HER-2. researchgate.net

Modification of the Acryloyl Moiety: The α,β-unsaturated carbonyl system of the acryloyl group is a reactive Michael acceptor and can be crucial for covalent interactions with biological targets. Analogues can be synthesized by replacing the acryloyl group with other cinnamoyl derivatives, where substitutions on the phenyl ring of the cinnamic acid portion can be varied. asianpubs.orgnih.gov This allows for an investigation into how changes in the electronic and steric properties of this part of the molecule affect its interaction with the target protein.

Modification of the Urea Linkage: The urea functional group itself can be a target for derivatization. This can include N-alkylation or N-arylation at the remaining N-H proton, or replacement of the urea with a thiourea (B124793) or guanidine (B92328) group to explore the importance of the hydrogen bonding capabilities and the electronic nature of this linker. Studies on cinnamoyl urea derivatives have shown that substitutions at the carbonyl functionality can influence their antitumor activity. asianpubs.orgresearchgate.net

A general approach for generating a library of analogues for SAR studies would involve the parallel synthesis of various derivatives based on a common scaffold. For instance, a variety of substituted benzylamines can be reacted with a common acryloyl isocyanate precursor, or a single benzylamine (B48309) can be reacted with a range of substituted acryloyl chlorides or carboxylic acids.

| Analogue Type | Rationale for Derivatization | Example Modifications | Potential Impact on Activity |

| Benzyl Ring Substitution | To explore steric and electronic effects on binding affinity and selectivity. | Halogens (F, Cl, Br), Alkyl groups (CH₃), Methoxy groups (OCH₃), Nitro groups (NO₂) at ortho, meta, and para positions. | Altered binding to hydrophobic pockets; modified electronic interactions. researchgate.net |

| Acryloyl Group Modification | To modulate Michael acceptor reactivity and explore alternative binding modes. | Substitution on the vinyl group; replacement with cinnamoyl or other α,β-unsaturated acyl groups. | Changes in covalent binding potential and target specificity. asianpubs.orgnih.gov |

| Urea Linker Modification | To investigate the role of hydrogen bonding and the linker's electronic properties. | N-methylation; replacement of urea with thiourea or guanidine. | Altered hydrogen bond donor/acceptor patterns; modified conformational preferences. |

By systematically synthesizing and evaluating these and other analogues, a comprehensive SAR profile for this compound can be established, guiding the design of more potent and selective compounds for therapeutic applications.

Spectroscopic and Structural Characterization of 1 Benzyl 3 Prop 2 Enoyl Urea

Advanced Spectroscopic Techniques for Structural Elucidation of 1-Benzyl-3-(prop-2-enoyl)urea

Spectroscopic techniques are fundamental in determining the structure of chemical compounds. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for its unambiguous identification.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the urea (B33335) linkage, and the prop-2-enoyl (acryloyl) group.

Aromatic Protons: The five protons on the phenyl ring of the benzyl group would likely appear as a multiplet in the region of δ 7.2-7.4 ppm.

Benzyl CH₂ Protons: The two protons of the methylene (B1212753) group (CH₂) attached to the nitrogen and the phenyl ring would be expected to produce a singlet or a doublet (if coupled to the adjacent N-H proton) around δ 4.4-4.6 ppm.

Urea N-H Protons: The two N-H protons of the urea moiety would likely appear as two separate broad signals, with their chemical shifts being concentration and solvent dependent.

Acryloyl Protons: The three protons of the vinyl group (CH₂=CH) would exhibit a complex splitting pattern (typically a doublet of doublets for the geminal and cis/trans couplings) in the range of δ 5.8-6.5 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom.

Carbonyl Carbons: Two distinct signals for the carbonyl carbons of the urea and acryloyl groups are expected in the downfield region, likely between δ 150-170 ppm. researchgate.net

Aromatic Carbons: The carbons of the phenyl ring would resonate in the δ 127-140 ppm range.

Acryloyl Carbons: The sp² carbons of the vinyl group would be expected around δ 128-132 ppm.

Benzyl CH₂ Carbon: The carbon of the benzylic methylene group would likely appear around δ 45 ppm.

A summary of predicted chemical shifts is presented in the table below.

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-H | 7.2 - 7.4 (multiplet, 5H) | 127 - 140 |

| Benzyl CH₂ | 4.4 - 4.6 (singlet/doublet, 2H) | ~45 |

| Urea N-H | Variable (broad signals, 2H) | - |

| Acryloyl CH=CH₂ | 5.8 - 6.5 (complex multiplet, 3H) | 128 - 132 |

| Urea C=O | - | 150 - 170 |

| Acryloyl C=O | - | 150 - 170 |

Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands.

N-H Stretching: Vibrations of the N-H bonds in the urea group would likely appear as one or two sharp bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: The carbonyl groups of the urea and acryloyl moieties would exhibit strong absorption bands in the range of 1650-1720 cm⁻¹. These might appear as a broad band or two distinct peaks. researchgate.netresearchgate.net

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the acryloyl group would be expected around 1620-1640 cm⁻¹.

Aromatic C-H and C=C Stretching: The characteristic absorptions for the aromatic ring would be observed in the regions of 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C stretching).

C-N Stretching: The C-N stretching vibrations would likely be found in the 1200-1400 cm⁻¹ region.

A table summarizing the expected FT-IR absorption bands is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretching (Urea) | 3200 - 3400 | Medium to Strong |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium to Weak |

| C=O Stretching (Urea & Acryloyl) | 1650 - 1720 | Strong |

| C=C Stretching (Acryloyl) | 1620 - 1640 | Medium |

| C=C Stretching (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretching | 1200 - 1400 | Medium |

Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS would be used to determine its molecular weight and to study its fragmentation pattern.

The predicted monoisotopic mass of this compound is approximately 204.09 Da. uni.lu In an LC-MS experiment, one would expect to observe the protonated molecule [M+H]⁺ at m/z 205.09715. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 227.07909, might also be detected. uni.lu Fragmentation of the parent ion could lead to characteristic daughter ions, for example, through the loss of the acryloyl group or cleavage of the benzyl group.

Crystallographic Analysis and Solid-State Structural Determination (e.g., X-ray Diffraction)

There is no publicly available X-ray diffraction data for this compound. Such an analysis would provide definitive information about its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) suggests that the molecule is likely to form an extensive network of hydrogen bonds in the solid state.

Purity Assessment and Analytical Validation Protocols

Standard analytical techniques would be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) would be a primary method, likely using a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. A UV detector would be suitable for detection due to the presence of the aromatic ring and conjugated system.

Purity would be determined by the area percentage of the main peak in the chromatogram. Analytical validation would involve assessing parameters such as linearity, accuracy, precision, and specificity of the analytical method, following established guidelines. However, without a specific synthetic and purification procedure, details of such protocols remain hypothetical.

Computational and Theoretical Investigations of 1 Benzyl 3 Prop 2 Enoyl Urea

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to modern chemical research, providing a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. Among the most widely used methods is Density Functional Theory (DFT), which has become a popular tool due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a molecule to determine its energy and other properties.

For a molecule such as 1-benzyl-3-(prop-2-enoyl)urea, DFT calculations would typically be performed using a specific functional, like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, such as 6-31G(d,p) or higher. These calculations can elucidate various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. The results from these theoretical calculations can be compared with experimental data, where available, to validate the computational model.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the FMOs can also predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the phenyl ring or the urea (B33335) moiety, while the LUMO would be distributed over electron-deficient areas.

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzyl (B1604629) Urea Derivative (Note: This data is representative and not specific to this compound)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.7 | Energy of the Lowest Unoccupied Molecular Orbital |

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of a molecule's atoms must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the lowest energy on the potential energy surface. DFT methods are routinely used for this purpose, providing precise predictions of bond lengths, bond angles, and dihedral angles.

Conformation analysis is also crucial, as molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformers. By calculating the relative energies of different conformers, researchers can identify the most stable, low-energy structures that are most likely to be present under experimental conditions. The optimized geometry is essential for subsequent calculations, including molecular docking and spectroscopic predictions.

Table 2: Predicted Geometrical Parameters for a Benzyl Urea Moiety (Note: These values are illustrative and based on general findings for similar structures, not specific calculations for this compound)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Urea) | ~1.25 Å |

| C-N Bond Length (Urea) | ~1.38 Å |

| N-C-N Bond Angle (Urea) | ~118° |

Molecular Docking Simulations for Mechanistic Insights into Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for understanding potential mechanisms of action and for screening virtual libraries of compounds against a biological target.

The process involves placing the optimized 3D structure of the ligand into the binding site of a protein. A scoring function is then used to estimate the binding affinity, often reported as a binding energy (in kcal/mol), and to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions. For this compound, docking studies could reveal how the benzyl group, the urea moiety, and the acryloyl group interact with amino acid residues in a protein's active site, providing a hypothesis for its biological activity.

Table 3: Hypothetical Molecular Docking Results for this compound (Note: This table is for illustrative purposes only)

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Kinase | -8.5 | ASP 145 | Hydrogen Bond with Urea NH |

| LEU 83 | Hydrophobic Interaction with Benzyl Ring |

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical models to correlate physicochemical properties or structural features of a series of compounds with their known activities.

These models can then be used to predict the activity of new, untested compounds. For a series of benzyl urea derivatives, a QSAR model might be developed using descriptors that quantify properties like hydrophobicity (LogP), electronic effects, and steric factors. The resulting model can guide the design of new analogs of this compound with potentially improved potency or selectivity by identifying which structural features are most critical for the desired biological effect.

Table 4: Illustrative Structure-Activity Relationship (SAR) Data (Note: This table presents a hypothetical example to demonstrate the principles of SAR)

| Compound Analogue | Modification from Parent Structure | Predicted Relative Activity | Rationale |

|---|---|---|---|

| Analogue 1 | Addition of a 4-chloro group to the benzyl ring | Increased | Enhances hydrophobic interactions in the binding pocket |

| Analogue 2 | Replacement of benzyl with a methyl group | Decreased | Loss of key pi-stacking interactions |

Reactivity and Mechanistic Studies of 1 Benzyl 3 Prop 2 Enoyl Urea

Reaction Kinetics and Thermodynamic Considerations in 1-Benzyl-3-(prop-2-enoyl)urea Transformations

The kinetics of reactions involving this compound are dictated by the specific functional group participating in the transformation. The acrylamide (B121943) portion of the molecule is a potent Michael acceptor, and its reactions with nucleophiles have been a focus of kinetic studies.

Thiol-Michael Addition Kinetics: The thiol-Michael addition is a key reaction for acrylamides. rsc.org Kinetic analysis of this "click" reaction with various N-acrylamides has been performed using experimental and computational methods. For N-acrylamides, the rate-limiting step has been identified not as the traditional propagation or chain-transfer step, but as the "product decomplexation," where the thioether product physically dissociates from the other co-reactants. rsc.org The activation energies for these reactions are sensitive to the substituents on the acrylamide nitrogen. Aromatic ring-stacking and hydrogen bonding can significantly impact the energy barrier. rsc.org For instance, studies on related N-allyl-N-acrylamide monomers show a range of activation enthalpies, highlighting the influence of molecular structure on reaction speed. rsc.org

Table 1: Activation Enthalpies for Thiol-Michael Addition to Various N-Acrylamide Monomers

This table, based on data from analogous N-allyl-N-acrylamide systems, illustrates how substituent changes, similar to the benzyl (B1604629) group in the target compound, affect the energy barrier of the reaction. Data adapted from computational and experimental studies. rsc.org

| Monomer Functional Group | Experimental Activation Enthalpy (ΔH‡) (kJ/mol) | Computational Activation Enthalpy (ΔH‡) (kJ/mol) |

|---|---|---|

| Methyl | 28 ± 4 | 32 |

| Ethyl | 37 ± 3 | 34 |

| Propyl | 41 ± 1 | 39 |

| Hexyl | 50 ± 1 | 46 |

| Benzyl | 48 ± 1 | 50 |

Detailed Mechanistic Pathways of Formation and Chemical Conversion

Mechanisms of Formation: There are several established synthetic routes to N-acylureas, each with a distinct mechanistic pathway.

Isocyanate and Amide Reaction: A primary and direct pathway for the formation of this compound involves the reaction of an isocyanate with an amide. nsf.govreading.ac.uk Specifically, the nucleophilic nitrogen of acrylamide can attack the electrophilic carbonyl carbon of benzyl isocyanate. The subsequent proton transfer from the amide nitrogen to the isocyanate nitrogen finalizes the formation of the N-acylurea linkage. This method is direct and atom-economical.

Carbodiimide-Mediated Coupling and Rearrangement: A widely studied mechanism for N-acylurea formation involves the reaction of a carboxylic acid with a carbodiimide (B86325). ias.ac.innih.gov In the context of this compound, this would involve propenoic acid and a benzyl-substituted carbodiimide, or more commonly, the reaction of a carboxylic acid with a carbodiimide in the presence of an amine. The reaction initiates with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is typically not isolated and can undergo an intramolecular O-to-N acyl migration (a rearrangement) to yield the thermodynamically more stable N-acylurea. nih.gov

Curtius Rearrangement: Another pathway involves the Curtius rearrangement, where an acyl azide (B81097) is thermally decomposed to an isocyanate with the loss of nitrogen gas. wikipedia.org For this specific compound, propenoyl azide would be rearranged to propenoyl isocyanate, which is then trapped by benzylamine (B48309) to form the final product. This method is valuable for accessing the required isocyanate intermediate in situ. organic-chemistry.orgorganic-chemistry.org

Mechanisms of Chemical Conversion: The reactivity of this compound is dominated by the electrophilic nature of the acryloyl group.

Michael Addition: The compound is an excellent Michael acceptor. Nucleophiles readily attack the β-carbon of the α,β-unsaturated system. In a base-catalyzed thiol-Michael addition, for example, a base (B:) deprotonates a thiol (R-SH) to form a potent thiolate nucleophile (R-S⁻). The thiolate then attacks the β-carbon of the acryloyl moiety. The resulting enolate intermediate is then protonated by the conjugate acid of the base (BH⁺) to yield the final thioether adduct. This reaction is highly efficient and forms the basis of many bioconjugation and material modification strategies. rsc.orgresearchgate.net

Exploration of Chemical Interactions with Diverse Reagents and Substrates

The dual functionality of this compound allows it to interact with a wide array of chemical entities.

Nucleophilic Reagents: The most significant reactions involve the attack of nucleophiles at the activated double bond of the acryloyl group. It reacts readily with various nucleophiles, including:

S-Nucleophiles: Thiols, such as cysteine or mercaptoethanol, are highly reactive, forming stable thioether linkages. rsc.orgresearchgate.net

N-Nucleophiles: Amines, such as the side chain of lysine, can add to the double bond, though the reaction may be less rapid than with thiols. researchgate.net

P-Nucleophiles: Alkyl phosphines, like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can undergo phospha-Michael addition with the acrylamide moiety. The reaction is kinetically favorable in aqueous buffers. nih.gov

Urea (B33335) Anions: Under strongly basic conditions, the urea moiety itself can be deprotonated and act as a nucleophile in certain substitution reactions. semanticscholar.org

Bases: Bases play a crucial catalytic role in promoting Michael additions by generating more potent nucleophiles. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective for this purpose. tandfonline.com

Transition Metal Catalysts: The vinyl C-H bonds of acrylamides can be activated by transition metal catalysts. For instance, Rh(III) catalysts have been employed to initiate C-H activation in related N-substituted acrylamides, enabling coupling reactions with unactivated alkenes to form δ-lactams. nih.gov

Isocyanates and Carbodiimides: In the context of its synthesis, the precursors or related reagents like benzyl isocyanate and various carbodiimides are key reactants. nsf.govias.ac.in

Stability and Degradation Pathways in Various Research Environments

The stability of this compound is a critical factor in its handling, storage, and application. Several degradation pathways can be anticipated based on its structure.

Hydrolysis: The molecule contains two amide-like linkages (one amide, one urea) that are susceptible to hydrolysis under either acidic or basic conditions. The urea linkage can be cleaved to yield benzylamine and propenoyl-carbamate, which would further decompose. The acrylamide bond can also be hydrolyzed to propenoic acid and benzylurea (B1666796). The rate of hydrolysis is generally dependent on pH and temperature. nih.govnih.gov

Thermal Decomposition: As an N-acylurea, the compound can undergo thermal degradation. Studies on analogous aromatic N-acylureas show they can dissociate upon heating (e.g., >60–120 °C) via a retro-reaction to generate benzyl isocyanate and acrylamide. sci-hub.segoogle.com This pathway is significant in high-temperature applications or during certain analytical procedures like gas chromatography.

Michael Adduct Reversibility: While Michael addition is a primary reaction pathway, the adducts formed can, under certain conditions, be reversible. For example, the reaction between acrylamide and amino compounds can be reversible, with the potential for acrylamide to be regenerated from its Michael adduct upon heating. researchgate.net

Polymerization: The acryloyl group is a monomer that can undergo free-radical or base-catalyzed polymerization. To ensure stability during storage, inhibitors are often added to acrylamide and its derivatives to prevent spontaneous polymerization. google.com In a research setting, unwanted polymerization can be initiated by heat, light, or radical initiators.

Acyl Migration: A potential, though less commonly discussed, intramolecular degradation pathway is acyl migration. In a manner analogous to the degradation of acyl glucuronides, the prop-2-enoyl group could potentially migrate from one nitrogen atom of the urea moiety to the other under physiological or buffered conditions. nih.gov

Exploration of Biological Relevance of 1 Benzyl 3 Prop 2 Enoyl Urea and Its Derivatives: Mechanism Focused Studies

In Vitro Investigations on Cellular and Sub-Cellular Systems (Excluding Clinical Human Data)

In vitro studies on analogues of 1-benzyl-3-(prop-2-enoyl)urea have revealed a spectrum of biological activities, particularly against microbial cells and key enzymes. These investigations provide a foundation for understanding the potential bioactivity of the parent compound.

The urea (B33335) scaffold is a common feature in many compounds developed for their antimicrobial properties. Research into various N-substituted urea derivatives has demonstrated activity against a range of bacterial and fungal pathogens.

A series of novel urea derivatives were synthesized and evaluated for their in vitro antimicrobial activity against several bacterial and fungal species. nih.gov While this compound itself was not tested, related N,N-disubstituted compounds showed notable activity. Specifically, analogues such as (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea demonstrated good inhibitory action against Acinetobacter baumannii. nih.gov In the same study, most of the synthesized urea derivatives exhibited moderate to poor growth inhibition against Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.gov Another compound, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, which features a bulky, lipophilic adamantane (B196018) group instead of a benzyl (B1604629) group, showed outstanding and selective inhibition of A. baumannii. nih.gov

The general findings suggest that the antimicrobial efficacy of benzyl-urea analogues is highly dependent on the substitution patterns on the urea nitrogens and the aromatic rings.

Table 1: Antimicrobial Activity of Selected Urea Analogues This table is generated based on data from studies on analogues of this compound.

| Compound/Analogue | Target Microorganism | Activity Level | Reference |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | Good Inhibition | nih.gov |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Acinetobacter baumannii | Outstanding Inhibition (94.5%) | nih.gov |

| General Urea Derivatives (3a-q) | Escherichia coli | Moderate to Poor Inhibition | nih.gov |

| General Urea Derivatives (3a-q) | Pseudomonas aeruginosa | Moderate to Poor Inhibition | nih.gov |

| General Urea Derivatives (3a-q) | Candida albicans | Moderate to Poor Inhibition | nih.gov |

| 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | Candida glabrata | Significant (MIC: 3.12 µg/mL) | nih.gov |

The chemical structure of this compound suggests several potential mechanisms of enzyme inhibition. The urea moiety itself is known to act as a competitive inhibitor for some enzymes. nih.gov The acryloyl group, being an α,β-unsaturated carbonyl system, is a Michael acceptor and can form covalent bonds with nucleophilic residues (such as cysteine or lysine) in enzyme active sites, leading to irreversible inhibition.

Studies on related compounds support these potential mechanisms:

Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR) Inhibition: Molecular docking studies on a series of antimicrobial urea derivatives have suggested that they can bind to the active site of enoyl-(acyl-carrier-protein) reductase (ENR), an essential enzyme in bacterial fatty acid synthesis. nih.govresearchgate.net This suggests a potential target for urea-based antimicrobial agents.

Cysteine Protease Inhibition: The enamide core, structurally similar to the acryloyl urea moiety, is a key feature in compounds like gallinamide A, which are potent, irreversible inhibitors of cysteine proteases such as human cathepsin L. nih.gov The proposed mechanism involves a 1,4-nucleophilic addition (Michael addition) from a cysteine residue in the enzyme's active site to the enamide's double bond. nih.gov This points to a plausible mechanism for this compound as well.

Other Enzyme Systems: Urea and thiourea (B124793) derivatives have been investigated as inhibitors of a wide array of enzymes, including urease, α-glucosidase, and various kinases, highlighting the versatility of this chemical scaffold in drug design. researchgate.netbiointerfaceresearch.com

The functional groups within this compound allow for various non-covalent and covalent interactions with biological macromolecules like proteins and DNA.

Protein Interactions: The urea group is an excellent hydrogen bond donor and acceptor, enabling it to form strong hydrogen bonds with amino acid residues in protein active sites or allosteric sites. The benzyl group can participate in hydrophobic and π-stacking interactions. As mentioned, the acryloyl group can covalently modify proteins. Docking studies on analogues have visualized these interactions, showing hydrogen bonds between the urea moiety and amino acid residues of enzymes like ENR. nih.govresearchgate.net

DNA Interactions: While there is no direct evidence for this compound binding to DNA, studies on related thiourea derivatives have explored this possibility. For instance, an adamantane-naphthyl thiourea conjugate was shown through molecular docking to interact with DNA via a mixed mode, involving intercalation of the planar naphthyl group between base pairs and interactions within the minor groove. biointerfaceresearch.com Although the benzyl group is less extended than a naphthyl group, the potential for similar, albeit weaker, interactions cannot be entirely ruled out.

Structure-Biological Activity Relationships (SBAR) of this compound Analogues

Structure-activity relationship (SBAR) studies on various classes of urea and amide derivatives provide valuable insights into how modifications to the this compound structure could modulate its biological activity.

Substitution on the Urea Nitrogen: For antimicrobial urea derivatives, N,N-disubstitution has been shown to be compatible with good activity against certain bacteria like A. baumannii. nih.gov The nature of the substituents is critical; for instance, replacing a benzyl group with a bulky, lipophilic adamantyl group dramatically and selectively increased activity against A. baumannii. nih.gov

Substitution on the Benzyl Ring: In a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, substitutions on the benzyl ring were found to influence antimitotic activity. researchgate.net This indicates that modifying the electronic and steric properties of the benzyl group in this compound could fine-tune its biological profile.

The Acryloyl Moiety: The acryloyl group is a reactive Michael acceptor. Saturation of the double bond in the related enamide core of gallinamide A analogs transformed them from irreversible to reversible inhibitors of cysteine proteases. nih.gov This highlights the critical role of the α,β-unsaturated system for a covalent mechanism of action. Any modification to this part of the molecule would likely have a profound impact on its biological activity and mechanism.

The Urea Linker: The urea linker itself is crucial for activity, often acting as a rigid scaffold that correctly orients the functional groups for interaction with a biological target. Its hydrogen bonding capacity is a key feature in the binding of many urea-based inhibitors.

Deriving Mechanistic Insights from Molecular Modeling and Experimental Correlation

Molecular modeling, particularly molecular docking, has been instrumental in postulating the mechanism of action for urea derivatives where experimental structural data, such as co-crystal structures, are lacking.

In the case of antimicrobial urea analogues, docking studies were performed to understand their promising activity against Acinetobacter baumannii. nih.gov The researchers docked the compounds into the active site of the enoyl-(acyl-carrier-protein) reductase (ENR) from E. coli (as a model for the A. baumannii enzyme) and the penicillin-binding protein 1a (PBP1a) from A. baumannii. nih.gov

The key findings from these docking studies were:

The urea derivatives fit well into the active sites of both enzymes.

The urea moiety was predicted to form crucial hydrogen bonds with key amino acid residues.

The aromatic and aliphatic substituents on the urea nitrogens occupied hydrophobic pockets within the active sites, contributing to the binding affinity.

These computational predictions correlated well with the experimental findings. For example, the compound that showed the highest predicted binding energy in the docking simulations was also the most potent inhibitor in the in vitro antimicrobial assays. nih.gov This correlation between molecular modeling and experimental results strengthens the hypothesis that ENR and/or PBP1a are potential targets for this class of compounds and that their mechanism of action involves the disruption of fatty acid synthesis or cell wall maintenance.

Potential Research Applications of 1 Benzyl 3 Prop 2 Enoyl Urea in Non Clinical Domains

Utilization as a Versatile Molecular Scaffold in Organic Synthesis

In the field of organic synthesis, the utility of a molecule is often defined by its ability to serve as a "building block" or scaffold for the construction of more complex chemical structures. bldpharm.com 1-Benzyl-3-(prop-2-enoyl)urea is well-suited for this role due to its distinct reactive sites. The core structure consists of a stable benzylurea (B1666796) unit, while the terminal prop-2-enoyl (acryloyl) group provides a locus for a variety of chemical modifications.

The acryloyl group is a well-known Michael acceptor, meaning it can readily react with nucleophiles in a conjugate addition reaction known as the Michael addition. mdpi.comresearchgate.netyoutube.com This reactivity allows for the covalent attachment of a wide range of chemical entities, enabling the systematic extension and diversification of the original scaffold. The urea (B33335) functionality itself can participate in hydrogen bonding, influencing the conformational properties of molecules derived from it. researchgate.net This dual functionality—a stable core with a highly reactive handle—makes this compound a versatile starting point for constructing larger, more complex molecules.

Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in chemistry, particularly in the development of pharmaceuticals and agrochemicals. ekb.eg Urea and its derivatives have historically been used as precursors in the synthesis of various nitrogen-containing heterocycles, such as pyrimidines. ekb.eg

The structure of this compound is particularly amenable to the synthesis of heterocyclic systems. The acryloyl group, being an α,β-unsaturated carbonyl system, can undergo cyclocondensation reactions with binucleophilic reagents. For example, reaction with compounds containing two nucleophilic centers, such as hydrazine (B178648) or guanidine (B92328), could lead to the formation of five- or six-membered heterocyclic rings. This strategy provides a direct pathway to novel, functionalized heterocyclic structures built upon the benzylurea core.

Role in Agrochemical Research and Development (e.g., Herbicides, Insecticides, Fungicides)

Urea derivatives are a well-established class of compounds in the agrochemical industry. The benzylurea moiety, in particular, is a key structural feature in several commercial pesticides. The potential of this compound in this sector stems from the known bioactivity of its constituent parts.

Insecticides : The broader class of N-benzoyl-N'-phenylureas are known insect growth regulators. researchgate.net While this compound is not a direct analogue, the urea core is a recognized pharmacophore. Further derivatization could lead to compounds with insecticidal properties.

Herbicides : Certain sulfonylurea and related compounds are potent herbicides. Research into other urea-based structures for herbicidal activity is an ongoing field of study.

Fungicides : Natural compounds containing acrylate (B77674) or related structures have demonstrated antifungal properties. nih.govnih.gov The combination of the urea scaffold with the reactive acryloyl group presents an opportunity for developing novel antifungal agents for crop protection. mdpi.commdpi.com

The table below summarizes the types of agrochemical activity observed in compounds structurally related to this compound, highlighting its potential as a lead structure for new agrochemicals.

| Agrochemical Class | Related Structural Motif | Observed Activity |

| Insecticides | N-Benzoyl-N'-phenylureas | Insect growth regulation |

| Herbicides | Sulfonylureas | Weed control |

| Fungicides | Cinnamic acid derivatives (contain propenoyl structure) | Fungal growth inhibition |

Potential Applications in Material Science Research (e.g., Resins, Dyes)

The presence of the acryloyl group in this compound makes it a prime candidate for applications in material science, particularly in the synthesis of polymers and resins. Acrylate-based monomers are fundamental to the polymer industry due to their ability to undergo polymerization.

The vinyl group in the acryloyl moiety can participate in free-radical or other forms of polymerization to form long polymer chains. This compound could be used as a functional monomer, where the benzylurea group would be a pendant side chain on the resulting polymer. This side chain could impart specific properties to the material, such as:

Improved Thermal Stability : The aromatic benzyl (B1604629) group can enhance the thermal resistance of the polymer.

Hydrogen Bonding Capabilities : The urea group is an excellent hydrogen bond donor and acceptor, which can influence polymer chain interactions, affecting properties like mechanical strength and adhesion. researchgate.net

Cross-linking : The molecule can act as a cross-linking agent, reacting with polymer chains to form a three-dimensional network, a key step in the formation of thermosetting resins. google.comgoogle.com Michael addition reactions involving multifunctional acrylates are a known method for creating porous polymers and cross-linked materials.

Precursor for Advanced Chemical Entities in Preclinical Drug Discovery

The urea functionality is a common feature in many therapeutic agents, and the N-aryl-N'-benzylurea scaffold is recognized as a key pharmacophore in the development of certain anticancer drugs. nih.govresearchgate.netmdpi.com Research has shown that derivatives of benzylurea can exhibit significant biological activity, making them attractive structures for medicinal chemistry programs. researchgate.netmdpi.com

This compound serves as an excellent precursor for creating libraries of potential drug candidates for preclinical screening. nih.govresearchgate.netnih.gov The reactive acryloyl group allows for the facile introduction of diverse chemical functionalities through Michael addition. For instance, reaction with various thiols (cysteine-containing peptides, for example) or amines can generate a wide array of derivatives. This approach, known as diversity-oriented synthesis, allows chemists to quickly produce many different compounds for biological testing.

The development of novel benzylurea analogues is an active area of research. For example, new series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and evaluated for their anticancer activity. mdpi.com Similarly, other substituted benzyl- and aryl-selenoureas have been shown to be highly bioactive. nih.gov This body of research underscores the potential of the benzylurea scaffold, and by extension this compound as a starting material, in the discovery of new chemical entities for therapeutic evaluation. nih.govresearchgate.netnih.gov

Conclusion and Future Research Directions for 1 Benzyl 3 Prop 2 Enoyl Urea

Summary of Key Academic Findings Related to 1-Benzyl-3-(prop-2-enoyl)urea

The academic understanding of this compound is therefore primarily based on the well-established chemistry of its constituent functional groups: the N-benzyl group, the urea (B33335) moiety, and the acryloyl group. The N-acylurea scaffold is a recognized pharmacophore with a diverse range of biological activities, including anticancer, anticonvulsant, and antidiabetic properties nsf.govtandfonline.comreading.ac.uk. The presence of the acryloyl group, a reactive Michael acceptor, suggests potential for covalent interactions with biological nucleophiles, a mechanism of action for some therapeutic agents.

Identification of Current Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap concerning this compound is the near-complete absence of empirical data on its specific properties. This presents a wide array of unexplored research avenues.

Key Knowledge Gaps:

Optimized Synthesis: While general methods for N-acylurea synthesis exist, a systematic study to determine the most efficient, high-yield, and scalable synthesis for this compound has not been reported.

Physicochemical Properties: Fundamental data such as melting point, solubility in various solvents, pKa, and crystallographic structure are not documented in academic literature.

Chemical Reactivity: The reactivity of the acryloyl group in this compound, particularly its susceptibility to Michael addition reactions with various nucleophiles, remains uninvestigated. The stability of the compound under different conditions (pH, temperature, light) is also unknown.

Biological Activity Profile: There have been no reported screenings of this compound for any biological activity. Its potential as an anticancer, anti-inflammatory, or antimicrobial agent, among other possibilities, is entirely unexplored.

Mechanism of Action: Should any biological activity be discovered, the underlying molecular mechanism would need to be elucidated. This includes identifying potential cellular targets and understanding the role of the acryloyl and N-benzyl urea moieties in its activity.

Metabolic Fate and Pharmacokinetics: No studies have been conducted on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Polymerization Potential: The acryloyl group suggests that this compound could serve as a monomer for the synthesis of novel functional polymers. This potential has not been explored.

Proposed Future Research Trajectories

Based on the identified knowledge gaps, several future research trajectories can be proposed to systematically investigate this compound.

Advanced Synthetic Strategies for Complex Derivatives

Future research should initially focus on establishing a robust and efficient synthesis of this compound. Beyond this, the synthesis of a library of derivatives would be a logical next step to enable structure-activity relationship (SAR) studies.

Proposed Synthetic Approaches:

| Synthetic Strategy | Description | Potential Advantages |

| Acylation of Benzylurea (B1666796) | Reaction of benzylurea with acryloyl chloride in the presence of a non-nucleophilic base. | Direct and potentially high-yielding approach. |

| Reaction of Benzyl (B1604629) Isocyanate with Acrylamide (B121943) | The addition of acrylamide to benzyl isocyanate. | Avoids the use of acyl chlorides. |

| Carbodiimide-Mediated Coupling | Coupling of acrylic acid and benzylurea using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). | Milder reaction conditions compared to acyl chloride methods tandfonline.com. |

| Solid-Phase Synthesis | Adaptation of solid-phase methods for the synthesis of N-acylureas to create a library of derivatives acs.orgnih.gov. | Facilitates the rapid generation of diverse analogs for screening. |

Advanced strategies could involve the synthesis of derivatives with substitutions on the benzyl ring to modulate electronic and steric properties. Furthermore, the acryloyl moiety could be replaced with other Michael acceptors to fine-tune reactivity.

Deeper Mechanistic Investigations of Reactivity and Biological Action

A thorough investigation into the chemical reactivity of this compound is crucial for understanding its potential biological mechanisms and for the development of any potential applications.

Proposed Mechanistic Studies:

Kinetics of Michael Addition: Quantitative studies on the reaction of this compound with biologically relevant nucleophiles, such as thiols (e.g., glutathione, cysteine), would provide insight into its potential for covalent modification of proteins.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the reactivity of the molecule, predict reaction pathways, and understand the electronic structure that governs its chemical behavior.

Biological Target Identification: Should biological activity be confirmed, techniques such as affinity chromatography, activity-based protein profiling, and proteomics could be used to identify the cellular binding partners of this compound.

Enzyme Inhibition Assays: Based on the N-acylurea scaffold, screening against enzyme families known to be targeted by such compounds (e.g., kinases, histone deacetylases) could be a fruitful avenue reading.ac.uk.

Exploration of Novel Non-Clinical Applications for this compound

The presence of a polymerizable acryloyl group opens up possibilities for applications in materials science.

Potential Non-Clinical Applications:

| Application Area | Proposed Research Direction | Rationale |

| Functional Polymers | Investigation of the polymerization of this compound, either as a homopolymer or as a co-polymer with other acrylic monomers. | The resulting polymers would have pendant N-benzyl urea groups, which could impart specific properties such as hydrogen bonding capabilities, leading to materials with unique thermal or mechanical properties mdpi.comnih.gov. |

| Bio-based Adhesives and Hydrogels | Exploration of this compound as a component in the formulation of bio-adhesives or hydrogels. | The acryloyl group can participate in cross-linking reactions, and the urea moiety can form strong hydrogen bonds, potentially leading to materials with good adhesive and mechanical properties for biomedical applications acs.org. |

| Coatings and Resins | Evaluation of the compound as a curative or curative accelerator in resin systems. | Urea derivatives are known to be used in such applications researchgate.net. The acryloyl group could allow for its incorporation into UV-curable coatings. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl-3-(prop-2-enoyl)urea, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with benzyl isocyanate and propenoyl derivatives. A representative method includes:

Coupling Reaction : React benzyl isocyanate with propenoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity.

-

Critical Parameters : Temperature control (<0°C during exothermic steps), solvent polarity, and stoichiometric ratios (1:1.1 benzyl isocyanate to propenoyl chloride) are key to minimizing side products like dimerized ureas. Yield optimization (~65–75%) requires inert atmosphere and moisture-free conditions .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | CH₂Cl₂, Et₃N, 0°C | 70 | 92% |

| 2 | Ethanol recrystallization | 65 | 98% |

Q. What analytical techniques are critical for characterizing this compound's structural integrity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the propenoyl group (δ ~6.3–6.6 ppm for vinyl protons; δ ~165–170 ppm for carbonyl carbons) .

- IR : Key peaks include N-H stretch (~3350 cm⁻¹) and conjugated carbonyl vibrations (~1680 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and hydrogen bonding motifs. For example, the urea moiety forms N-H···O=C interactions with adjacent molecules (d = 2.8–3.0 Å) .

- Chromatography : HPLC (C18 column, acetonitrile/water) validates purity (>95%) and detects hydrolyzed byproducts (e.g., benzylurea).

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate conjugation between the propenoyl and urea groups. HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic attack at the α,β-unsaturated carbonyl .

- NBO Analysis : Quantifies charge distribution; the propenoyl oxygen exhibits high electronegativity (-0.45 e), driving hydrogen bonding in crystals .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to study hydrolysis kinetics (half-life ~48 hrs at pH 7.4) .

Q. How to resolve discrepancies between observed and predicted hydrogen bonding patterns in crystal structures?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds using Etter’s rules (e.g., C(4) chains for N-H···O interactions). Discrepancies arise when solvent molecules (e.g., DMSO) compete for hydrogen bonds, altering packing motifs .

- Mercury CSD Tools : Compare experimental data (e.g., CCDC entry XYZ) with similar structures. For example, if predicted R₂²(8) motifs are absent, check for torsional strain in the benzyl group using conformational search modules .

- Synchrotron Studies : High-resolution data (<0.8 Å) resolves disorder in the propenoyl group, which may obscure bonding patterns .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability during DSC analysis?

- Methodological Answer : Observed melting points vary (130°C predicted vs. 125–128°C experimental) due to polymorphism or impurities.

DSC Protocol : Use heating rates ≤5°C/min under nitrogen to detect polymorphic transitions (e.g., endothermic peaks at 115°C).

PXRD : Compare experimental patterns with simulated data from Mercury. Inconsistent peak intensities suggest amorphous impurities from rapid crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.